From Licorice Root to Drug: A Technical Guide to the Synthesis of Carbenoxolone Disodium
From Licorice Root to Drug: A Technical Guide to the Synthesis of Carbenoxolone Disodium
An in-depth exploration of the journey from the natural precursor in Glycyrrhiza glabra to the synthetically derived active pharmaceutical ingredient, carbenoxolone disodium.
This technical guide provides a comprehensive overview of the synthesis of carbenoxolone disodium, a synthetic derivative of glycyrrhetinic acid with applications in gastroenterology. The process begins with the extraction and isolation of the natural precursor, glycyrrhetinic acid, from the roots of the licorice plant (Glycyrrhiza glabra). Subsequently, a two-step chemical synthesis transforms this triterpenoid into the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the process.
Origin: Extraction and Isolation of Glycyrrhetinic Acid from Licorice Root
Carbenoxolone is a synthetic derivative of 18β-glycyrrhetinic acid, a pentacyclic triterpenoid.[1][2][3][4] The primary natural source of this precursor is glycyrrhizin (glycyrrhizic acid), which is the main sweet-tasting and biologically active component of licorice root.[5] Glycyrrhizin, upon hydrolysis, yields glycyrrhetinic acid.
The initial and crucial phase in the synthesis of carbenoxolone disodium is the efficient extraction of glycyrrhizic acid from the roots and stolons of Glycyrrhiza glabra, followed by its hydrolysis to glycyrrhetinic acid. Various methods have been developed for this purpose, with the choice of solvent and extraction conditions significantly impacting the yield and purity of the final precursor.
Experimental Protocol: Extraction and Hydrolysis
Several methods have been reported for the extraction of glycyrrhizic acid and its subsequent conversion to glycyrrhetinic acid. Below are representative protocols.
Method 1: Aqueous Extraction followed by Acid Precipitation
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Extraction: The coarsely powdered roots of Glycyrrhiza glabra are extracted with boiling water. The aqueous extract is filtered and concentrated to yield a crude licorice extract.[5]
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Precipitation: The crude extract is redissolved in water, and the pH is adjusted to 3-3.4 with hydrochloric acid (HCl). This acidification causes the precipitation of glycyrrhetinic acid.[5]
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Isolation: The precipitate is collected by filtration and washed with water to yield crude glycyrrhetinic acid.[5]
Method 2: Solvent Extraction with pH Adjustment
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Extraction: Powdered licorice (20g) is macerated with a mixture of 50ml acetone and 2ml dilute nitric acid for 2 hours with stirring. The mixture is then filtered.[6]
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Further Extraction: The remaining plant material (marc) is treated with an additional 20ml of warm acetone and filtered again.[6]
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Precipitation: The filtrates are combined, and a dilute ammonia solution is added to precipitate ammonium glycyrrhizinate.[6]
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Isolation: The precipitate is collected, washed with acetone, and dried.[6]
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Hydrolysis: The ammonium glycyrrhizinate is then subjected to acid hydrolysis (e.g., with sulfuric acid) to yield glycyrrhetinic acid.
Method 3: Optimized Ethanol-Water Extraction
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Extraction: An optimal extraction can be achieved using a mixture of ethanol and water (30:70, v/v) at 50°C for 60 minutes.[7]
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Hydrolysis and Isolation: The resulting extract, rich in glycyrrhizic acid, is then subjected to acid hydrolysis and subsequent purification steps as described in the previous methods.
Quantitative Data: Extraction Yields
The yield of glycyrrhizic acid from licorice root can vary significantly depending on the extraction method and the source of the plant material. The following table summarizes reported yields.
| Extraction Method | Solvent System | Yield of Glycyrrhizic Acid | Reference |
| Optimized Dipping Extraction | Ethanol/Water (30:70, v/v) | 2.39 mg/g (0.24%) | [7] |
| CombiFlash Chromatography of 50% Aqueous Ethanol Extract | 50% Aqueous Ethanol | 6.9% | [8] |
| Microwave-Assisted Extraction | Not Specified | 2.16% | [5] |
| Water Extraction at 45°C for 45 minutes | Water | 36.46% (of extract) | [9] |
| Response Surface Methodology Optimized Extraction | Water | up to 54.9% (of extract) |
Synthesis of Carbenoxolone Disodium
The conversion of 18β-glycyrrhetinic acid to carbenoxolone disodium is a two-step process:
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Esterification: The 3-hydroxyl group of glycyrrhetinic acid is esterified with succinic anhydride to form carbenoxolone (3-O-hemisuccinate of glycyrrhetinic acid).
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Salt Formation: The two carboxylic acid groups of carbenoxolone are neutralized with a sodium base to yield the disodium salt.
Experimental Protocol: Synthesis and Purification
The following is a representative protocol for the synthesis of carbenoxolone disodium from 18β-glycyrrhetinic acid.
Step 1: Synthesis of Carbenoxolone (18β-Glycyrrhetinic Acid 3-O-Hemisuccinate)
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Reaction Setup: 18β-glycyrrhetinic acid is dissolved in anhydrous pyridine.
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Esterification: An equimolar amount of succinic anhydride is added to the solution. The reaction mixture is heated under reflux for several hours. Pyridine acts as both a solvent and a catalyst for the esterification reaction.
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Work-up: After the reaction is complete, the mixture is cooled, and the excess pyridine is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute hydrochloric acid (to remove any remaining pyridine) and water.
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Isolation of Crude Product: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude carbenoxolone.
Step 2: Preparation of Carbenoxolone Disodium
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Dissolution: The crude carbenoxolone is dissolved in a suitable solvent, such as ethanol.
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Neutralization: A stoichiometric amount (two equivalents) of a sodium base, such as sodium hydroxide or sodium ethoxide in ethanol, is added to the solution with stirring.
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Precipitation and Isolation: The disodium salt of carbenoxolone, being less soluble in the organic solvent, precipitates out of the solution. The precipitate is collected by filtration.
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Purification: The crude carbenoxolone disodium is purified by recrystallization. A common solvent system for recrystallization is an ethanol-water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of carbenoxolone disodium are formed, which are then collected by filtration and dried.
Quantitative Data: Purity and Yield
| Parameter | Specification | Reference |
| Purity (HPLC) | ≥98% | [1] |
Workflow and Signaling Pathway Diagrams
To visualize the entire process from its natural origin to the final synthetic product, the following diagrams have been generated.
Experimental Workflow
References
- 1. Carbenoxolone disodium | Gap Channels | Tocris Bioscience [tocris.com]
- 2. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of carbenoxolone on prostaglandin synthesizing and metabolizing enzymes and correlation with gastric mucosal carbenoxolone concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1165479A1 - Preparation of carvone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ycmou.ac.in [ycmou.ac.in]
- 9. researchgate.net [researchgate.net]
